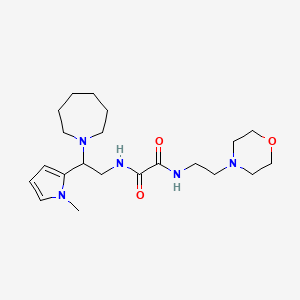
N-(2-hydroxycyclobutyl)isoquinoline-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxycyclobutyl)isoquinoline-1-carboxamide is a chemical compound with the molecular formula C14H14N2O2 and a molecular weight of 242.28 g/mol . This compound is characterized by the presence of a hydroxycyclobutyl group attached to an isoquinoline-1-carboxamide moiety. It is a solid at room temperature and has various applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxycyclobutyl)isoquinoline-1-carboxamide typically involves the reaction of isoquinoline-1-carboxylic acid with 2-hydroxycyclobutylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-hydroxycyclobutyl)isoquinoline-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group in the isoquinoline moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amide group can participate in nucleophilic substitution reactions with electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: NaBH4, LiAlH4
Substitution: Various electrophiles depending on the desired substitution product.
Major Products Formed
Oxidation: Formation of a carbonyl derivative
Reduction: Formation of a hydroxyl derivative
Substitution: Formation of substituted amide derivatives.
Aplicaciones Científicas De Investigación
N-(2-hydroxycyclobutyl)isoquinoline-1-carboxamide has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including anti-inflammatory and anti-migratory effects.
Medicine: Investigated for its potential therapeutic applications in treating diseases associated with inflammation and cell migration.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(2-hydroxycyclobutyl)isoquinoline-1-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which plays a crucial role in regulating the immune response and inflammation. By inhibiting this pathway, the compound can reduce the production of pro-inflammatory mediators and suppress cell migration .
Comparación Con Compuestos Similares
Similar Compounds
N-(2-hydroxyphenyl)isoquinoline-1-carboxamide: Exhibits potent anti-inflammatory effects through inhibition of the NF-κB pathway.
Isoquinoline-1-carboxamide derivatives: Various derivatives have been synthesized and evaluated for their biological activities, including anti-inflammatory and anti-migratory effects.
Uniqueness
N-(2-hydroxycyclobutyl)isoquinoline-1-carboxamide is unique due to the presence of the hydroxycyclobutyl group, which imparts distinct chemical and biological properties compared to other isoquinoline-1-carboxamide derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Propiedades
IUPAC Name |
N-(2-hydroxycyclobutyl)isoquinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-12-6-5-11(12)16-14(18)13-10-4-2-1-3-9(10)7-8-15-13/h1-4,7-8,11-12,17H,5-6H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYUHXHVWDGYSFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC(=O)C2=NC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N2-[(furan-2-yl)methyl]-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine](/img/structure/B2574216.png)
![N-(3,5-dimethylphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2574217.png)
![4-methoxy-N-(2-(6-((3-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2574218.png)




![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2574225.png)


![1-[3-(1H-1,2,4-triazol-1-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2574231.png)
![2-(4-chlorophenoxy)-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]acetamide](/img/structure/B2574232.png)
![1-(Azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B2574233.png)

